molecular formula C18H21BrN2O4S2 B2927251 2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946352-75-6

2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2927251
CAS No.: 946352-75-6
M. Wt: 473.4
InChI Key: WQIICEVHKOLIKG-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a sulfonamide group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base.

    Bromination: The final step involves the bromination of the benzene ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The bromine atom allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonylation: Sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.

Major Products

    Substituted Benzene Derivatives: Products from electrophilic aromatic substitution.

    Coupled Products: Various aryl or alkyl derivatives from cross-coupling reactions.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: As a building block for creating novel materials with unique properties.

    Biological Research: As a probe for studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The sulfonamide group can mimic natural substrates, allowing the compound to interfere with biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-bromopropane: A simpler brominated compound used as a solvent.

    Sulfanilamide: A sulfonamide antibiotic with a simpler structure.

Uniqueness

2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its complex structure, combining a brominated benzene ring, a sulfonamide group, and a tetrahydroquinoline moiety

Properties

IUPAC Name

2-bromo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-9-10-15(13-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIICEVHKOLIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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